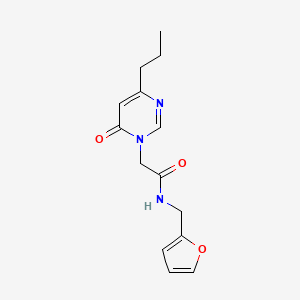

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" is a derivative of furan, which is a heterocyclic organic compound. Furan derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The papers provided discuss various furan acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of furan acetamide derivatives involves various chemical reactions and conditions. For instance, the synthesis of 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings was achieved by designing compounds based on the structure of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide and substituting parts of the molecule with different heteroaromatic rings and carbon linkages . Another study describes a one-pot three-component synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . Additionally, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives was performed by reacting 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents .

Molecular Structure Analysis

The molecular structure of furan acetamide derivatives is characterized by the presence of a furan ring and an acetamide group. In one study, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was analyzed, revealing that the acetamide unit is inclined to the furan ring by 76.7°, and in the crystal, molecules are linked by hydrogen bonds, forming chains along a specific axis .

Chemical Reactions Analysis

Furan acetamide derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines involves in situ generation of N-furan-2-ylmethyl-β-enaminones followed by oxidative cyclization using ceric ammonium nitrate . The reactivity of these compounds allows for the formation of diverse structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups within the molecule can affect properties such as solubility, melting point, and reactivity. The studies provided do not detail the specific physical and chemical properties of "N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide," but they do provide insights into the properties of related compounds. For instance, the antimicrobial activity of novel naphtho-furan derivatives was evaluated, indicating that these compounds exhibit good antibacterial and antifungal activity .

科学的研究の応用

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide derivatives are synthesized through complex chemical reactions involving furan compounds and other chemical intermediates. For example, furan-2-ylmethyl and related compounds can undergo facile decarboxylative Claisen rearrangement to yield heteroaromatic products, demonstrating the versatility of furan derivatives in chemical synthesis (Craig et al., 2005). Additionally, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been determined, highlighting the compound's molecular arrangement and intermolecular interactions, which are crucial for understanding its chemical behavior (Subhadramma et al., 2015).

Anticancer Activity

Some derivatives of N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide have been synthesized and tested for their anticancer activity. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and demonstrated selective cytotoxic effects against certain leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).

Synthesis of Novel Compounds

The reactivity of N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide derivatives has been utilized to synthesize spiro-lactams and polysubstituted pyrroles via oxidative cyclization, showcasing the compound's role in generating new chemical entities with potential biological activities (Peng et al., 2016).

Anticonvulsant Activities

Research on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include furan-2-yl as a component, has shown that these compounds exhibit excellent protection against seizures in animal models, indicating their potential use in developing anticonvulsant drugs (Kohn et al., 1993).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-4-11-7-14(19)17(10-16-11)9-13(18)15-8-12-5-3-6-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKINAPQSXRRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)

![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)